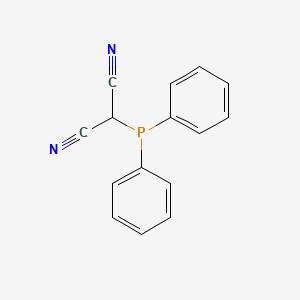
(Diphenylphosphanyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphanyl)propanedinitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a propanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)propanedinitrile typically involves the reaction of diphenylphosphine with a suitable nitrile compound. One common method is the reaction of diphenylphosphine with propanedinitrile under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the phosphine on the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylphosphanyl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
(Diphenylphosphanyl)propanedinitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Diphenylphosphanyl)propanedinitrile involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(diphenylphosphino)propane: This compound is similar in structure but features a different backbone, leading to variations in its reactivity and applications.
Diphenylphosphine: While structurally simpler, diphenylphosphine shares some reactivity patterns with (Diphenylphosphanyl)propanedinitrile.
Uniqueness
This compound is unique due to the presence of both the diphenylphosphanyl and nitrile groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand and a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
565238-27-9 |
|---|---|
Fórmula molecular |
C15H11N2P |
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
2-diphenylphosphanylpropanedinitrile |
InChI |
InChI=1S/C15H11N2P/c16-11-15(12-17)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H |
Clave InChI |
ZLENVEANHOUUNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















